molecular formula C30H27N3OS B407177 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide CAS No. 332053-31-3

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B407177
CAS No.: 332053-31-3
M. Wt: 477.6g/mol
InChI Key: OLIWCWKDZNASKE-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide typically involves multiple steps, starting with the preparation of the pyridine ring. The process may include the following steps:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Sulfanyl Group: This step involves the reaction of a thiol with the pyridine derivative.

    Formation of the Amide Bond: The final step involves the reaction of the pyridine derivative with 2,6-dimethylphenylamine to form the propanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the sulfanyl group play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,6-dimethylphenyl)propanamide: shares similarities with other pyridine derivatives and compounds containing cyano and sulfanyl groups.

    4-methoxyphenethylamine: Another compound with a similar structure but different functional groups.

Uniqueness

  • The combination of the cyano group, sulfanyl group, and the specific arrangement of aromatic rings makes this compound unique.
  • Its potential applications in various fields of research and its complex synthesis route also contribute to its uniqueness.

Properties

CAS No.

332053-31-3

Molecular Formula

C30H27N3OS

Molecular Weight

477.6g/mol

IUPAC Name

2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C30H27N3OS/c1-19-13-15-24(16-14-19)27-17-25(23-11-6-5-7-12-23)26(18-31)30(32-27)35-22(4)29(34)33-28-20(2)9-8-10-21(28)3/h5-17,22H,1-4H3,(H,33,34)

InChI Key

OLIWCWKDZNASKE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SC(C)C(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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